1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane
CAS No.: 332389-15-8
Cat. No.: VC6526131
Molecular Formula: C17H18Br2N2O4S2
Molecular Weight: 538.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 332389-15-8 |
---|---|
Molecular Formula | C17H18Br2N2O4S2 |
Molecular Weight | 538.27 |
IUPAC Name | 1,4-bis[(4-bromophenyl)sulfonyl]-1,4-diazepane |
Standard InChI | InChI=1S/C17H18Br2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2 |
Standard InChI Key | PWRBLSDKRPFMKU-UHFFFAOYSA-N |
SMILES | C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The 1,4-diazepane ring system consists of a seven-membered saturated heterocycle containing two nitrogen atoms at the 1- and 4-positions. X-ray crystallographic studies of analogous compounds, such as 1-((4-bromophenyl)sulfonyl)-4-methyl-1,4-diazepane, reveal a chair-like conformation with slight puckering to accommodate substituents . In 1,4-bis(4-bromobenzenesulfonyl)-1,4-diazepane, the sulfonyl groups impose torsional strain, favoring a distorted boat conformation to minimize steric clashes between the bulky bromophenyl moieties .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₁₈Br₂N₂O₄S₂ |
Molecular Weight | 538.27 g/mol |
IUPAC Name | 1,4-Bis[(4-bromophenyl)sulfonyl]-1,4-diazepane |
SMILES | BrC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Electronic and Steric Effects
The electron-withdrawing sulfonyl groups reduce the basicity of the adjacent nitrogen atoms, with calculated pKa values < 2 for analogous sulfonamides . Bromine atoms on the phenyl rings introduce steric bulk (van der Waals radius: 1.85 Å) and moderate π-π stacking interactions, as evidenced by red-shifted UV-Vis absorption spectra (λₘₐₓ ≈ 265 nm) .
Synthetic Methodologies
Sulfonylation of 1,4-Diazepane
The target compound is synthesized via a two-step protocol:
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Preparation of 1,4-Diazepane: Cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions yields the parent heterocycle.
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Double Sulfonylation: Treatment with 4-bromobenzenesulfonyl chloride (2.2 equiv) in dichloromethane using triethylamine (3.0 equiv) as a base achieves sequential substitution at both nitrogen centers .
Table 2: Optimized Reaction Conditions
Parameter | Specification |
---|---|
Solvent | Anhydrous CH₂Cl₂ |
Temperature | 0°C → 25°C (gradual warming) |
Reaction Time | 18–24 hours |
Workup | Aqueous NaHCO₃ extraction |
Purification | Silica chromatography (EtOAc/hexanes) |
Yield data from analogous reactions range from 65–78%, with purity >95% confirmed by HPLC (C18 column, 70:30 MeCN/H₂O) .
Conformational Dynamics
Ring Inversion Barriers
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict an inversion barrier of 12.3 kcal/mol for the diazepane ring, comparable to 1,4-benzodiazepin-2-ones . The sulfonyl groups restrict puckering modes, favoring a twist-boat conformation with dihedral angles N1–C2–C3–N4 = 54.7° and C5–C6–C7–N1 = −48.2°.
Torsional Strain Analysis
Molecular mechanics simulations (AMBER force field) reveal significant strain energy (9.8 kcal/mol) due to eclipsing interactions between sulfonyl oxygen atoms and adjacent methylene protons. This strain is partially relieved through:
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S–O bond rotation: Sulfonyl groups adopt a staggered conformation relative to the ring
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Ring flexing: Transient pseudorotation between twist and envelope conformers
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.72–7.68 (m, 8H, aromatic H)
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δ 3.82–3.75 (m, 4H, N–CH₂–CH₂)
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δ 3.02–2.94 (m, 4H, CH₂–N–SO₂)
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δ 1.92–1.85 (m, 2H, central CH₂)
¹³C NMR (100 MHz, CDCl₃):
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δ 143.2 (C–SO₂)
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δ 132.5 (C–Br)
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δ 128.9–127.4 (aromatic C)
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δ 51.8 (N–CH₂)
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δ 28.4 (central CH₂)
Mass Spectrometry
High-resolution ESI-MS shows characteristic fragmentation:
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Base peak at m/z 538.07 [M+H]⁺
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Key fragments:
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m/z 381.12 [M – C₆H₄BrSO₂]⁺
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m/z 201.03 [C₆H₄Br]⁺
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